molecular formula C10H16N2 B13259696 (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine

(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine

Cat. No.: B13259696
M. Wt: 164.25 g/mol
InChI Key: GOEOCDNVLOBDFB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic and Inorganic Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in both organic and inorganic chemistry. Structurally analogous to benzene (B151609) with one nitrogen atom replacing a methine group, pyridine exhibits a unique set of electronic and physical properties. Its nitrogen atom possesses a lone pair of electrons that is not part of the aromatic π-system, rendering the molecule basic and nucleophilic. This feature allows pyridine and its derivatives to act as catalysts, bases, and versatile ligands in a vast array of chemical transformations.

In organic synthesis, the pyridine ring is a core component of numerous natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). Its derivatives are integral to many FDA-approved pharmaceuticals, where the pyridine nitrogen can enhance solubility and form crucial hydrogen bonds with biological targets. The electron-deficient nature of the pyridine ring also influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution typically occurs at the 3-position under forcing conditions.

In the realm of inorganic and organometallic chemistry, pyridine-based structures are among the most widely used ligands. The nitrogen atom readily coordinates to metal centers, forming stable complexes that are pivotal in catalysis. The electronic properties of the pyridine ring can be finely tuned by introducing various substituents, which in turn modulates the catalytic activity and selectivity of the corresponding metal complex. This tunability has led to the development of sophisticated pyridine-containing ligands for reactions ranging from polymerization to intricate cross-coupling reactions.

Importance of Chiral Amine Building Blocks in Advanced Synthetic Methodologies

Chiral amines are indispensable building blocks in modern synthetic chemistry, particularly in the field of asymmetric synthesis. The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its specific three-dimensional arrangement. Chiral amines serve multiple roles in achieving this stereochemical control. benthamdirect.comacs.org

They are frequently used as chiral auxiliaries, temporarily attached to a substrate to direct a stereoselective reaction before being cleaved. Furthermore, they can act as chiral bases or as components of chiral catalysts. benthamdirect.com The asymmetric hydrogenation of imines, for instance, is a direct and efficient method for producing valuable α-chiral amines and relies heavily on transition metal catalysts coordinated to chiral ligands, many of which are derived from or incorporate chiral amine structures. acs.org

The demand for enantiomerically pure amines has driven the development of numerous synthetic strategies, including biocatalytic routes using enzymes like transaminases, which can produce chiral amines with excellent enantioselectivity under mild conditions. These building blocks are crucial intermediates in the synthesis of a vast number of active pharmaceutical ingredients (APIs), with estimates suggesting that nearly half of all current APIs contain a chiral amine moiety.

Current Research Landscape of Pyridine-Containing Amines in Catalysis and Materials Science

The combination of a pyridine scaffold and a chiral amine functional group within a single molecule creates a powerful class of ligands for asymmetric catalysis. hkbu.edu.hk These "hybrid ligands" can chelate to a metal center through both the pyridine nitrogen and the amine nitrogen, forming a rigid and well-defined chiral environment that can induce high levels of enantioselectivity in catalytic reactions. researchgate.net

The development of chiral pyridine-derived ligands is a vibrant area of research. acs.org For example, pyridine-oxazoline (PyOX) ligands, which incorporate a chiral oxazoline (B21484) ring adjacent to a pyridine, have become increasingly popular for a wide range of asymmetric transformations. rsc.orgresearchgate.net Similarly, chiral pyridine-aminophosphine ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of challenging substrates, achieving excellent enantioselectivity. rsc.org The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to optimize performance for a specific reaction. Chiral pyridine N-oxides are also emerging as a useful class of ligands and organocatalysts in asymmetric synthesis. researchgate.netnih.gov

In materials science, pyridine-containing compounds are investigated for their electronic and optical properties. The pyridine ring can participate in π-stacking interactions and act as a component in conjugated systems for organic electronics. The introduction of chirality via an amine group can lead to materials with unique chiroptical properties, such as circularly polarized luminescence, which are of interest for applications in displays and sensing.

Research Potential of (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine within Chemical Science

The specific compound this compound has not been extensively studied in the scientific literature. However, its molecular structure suggests significant potential as a valuable building block and ligand in several areas of chemical science. An analysis of its key features provides insight into its prospective applications.

Structural Features:

Chiral Center: The compound possesses a stereogenic center at the carbon atom bonded to the pyridine ring and the secondary amine. This makes it a chiral amine.

Pyridine-4-yl Group: The pyridine ring is attached at the 4-position. This specific substitution pattern influences the electronic properties and steric accessibility of the nitrogen atom, distinguishing it from 2- or 3-substituted isomers.

Secondary Amine: The nitrogen atom is part of a secondary amine, bonded to both an ethylpyridine fragment and a sterically bulky isopropyl group. This N-H bond provides a site for further functionalization or coordination.

Bidentate Ligand Potential: The molecule contains two nitrogen atoms—one on the pyridine ring and one in the amine group—positioned to act as a bidentate N,N-ligand for metal coordination.

Potential Applications:

Asymmetric Catalysis: Given its chiral, bidentate nature, this compound is a prime candidate for use as a ligand in asymmetric catalysis. When complexed with transition metals like iridium, rhodium, or palladium, it could potentially catalyze reactions such as asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming reactions with high enantioselectivity. The steric bulk of the isopropyl group could play a crucial role in creating an effective chiral pocket around the metal center.

Pharmaceutical Synthesis: As a chiral amine containing a pyridine heterocycle, this compound could serve as a valuable synthon or intermediate in the synthesis of complex, biologically active molecules. Many pharmaceuticals incorporate chiral amine and pyridine motifs to optimize binding to target enzymes or receptors.

Materials Science: The rigid pyridine ring combined with the chiral amine could be incorporated into polymers or metal-organic frameworks (MOFs). Such materials could exhibit interesting chiroptical properties or be used in chiral separations and sensing applications.

The modular nature of this compound's likely synthesis (e.g., reductive amination of 4-acetylpyridine (B144475) with isopropylamine) would allow for the straightforward generation of a library of related ligands with different steric and electronic properties by varying the amine component. This tunability is highly desirable in the development of new catalysts and functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

Note: Due to the limited availability of experimental data for this compound, properties for a closely related structural isomer, 1-(Pyridin-3-yl)propan-2-amine, are included for context and comparison. nih.gov

PropertyValue for 1-(Pyridin-3-yl)propan-2-aminePredicted Value/Range for Target CompoundData Source
Molecular Formula C₈H₁₂N₂C₁₁H₁₈N₂-
Molecular Weight 136.19 g/mol 178.27 g/mol -
XLogP3 0.6~1.5 - 2.5PubChem nih.gov
Hydrogen Bond Donors 21PubChem nih.gov
Hydrogen Bond Acceptors 22PubChem nih.gov
Rotatable Bond Count 24PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)propan-2-amine

InChI

InChI=1S/C10H16N2/c1-8(2)12-9(3)10-4-6-11-7-5-10/h4-9,12H,1-3H3

InChI Key

GOEOCDNVLOBDFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC=NC=C1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm the constitution of (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. docbrown.info For this compound, distinct signals are expected for each unique proton environment. The protons on the pyridine (B92270) ring typically appear in the downfield aromatic region (δ 7.0-8.7 ppm). chemicalbook.compw.edu.pl Specifically, the protons ortho to the nitrogen (at C2 and C6) are the most deshielded, while the protons meta to the nitrogen (at C3 and C5) appear slightly more upfield. pw.edu.pl

The aliphatic region would contain signals for the ethyl and isopropyl moieties. The methine proton of the 1-(pyridin-4-yl)ethyl group would likely appear as a quartet, split by the adjacent methyl group. The methine proton of the isopropyl group would be expected to be a septet, split by the six protons of the two methyl groups. yale.edu The methyl group of the ethyl fragment would be a doublet, and the two methyl groups of the isopropyl unit would also present as doublets. chemicalbook.comdocbrown.info Due to the chiral center at the ethyl methine carbon, the two methyl groups of the isopropyl moiety are diastereotopic and may exhibit distinct chemical shifts. cdnsciencepub.com The signal for the secondary amine (N-H) proton is often broad and its chemical shift can vary depending on solvent and concentration. docbrown.info

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. libretexts.org The spectrum of this compound would be expected to show distinct signals for each of its 11 unique carbon atoms. The carbons of the pyridine ring would resonate in the aromatic region (typically δ 120-150 ppm), with the carbons adjacent to the nitrogen appearing at the lower field end of this range. researchgate.net The aliphatic carbons attached to nitrogen atoms would appear in the midfield region (δ 40-60 ppm), while the purely aliphatic methyl carbons would be found at higher field (δ 15-30 ppm). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Signal Characteristics for this compound

GroupPredicted ¹H Signal (Multiplicity)Predicted ¹³C Chemical Shift Range (ppm)
Pyridine C-H (ortho)Doublet~150
Pyridine C-H (meta)Doublet~124
Pyridine C (ipso)-~148
Pyridine C (para)-~140
Ethyl -CH-Quartet~50-60
Ethyl -CH₃Doublet~15-25
Isopropyl -CH-Septet~45-55
Isopropyl -CH₃Doublet~20-30
Amine N-HBroad Singlet-

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. harvard.eduemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For the target molecule, COSY would show cross-peaks connecting the ethyl methine proton to its adjacent methyl protons, and the isopropyl methine proton to its two methyl groups. It would also confirm the coupling between the ortho and meta protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nih.gov It is invaluable for definitively assigning carbon signals based on the already-assigned proton signals. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. beilstein-journals.org This is critical for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the ethyl methine proton to the carbons of the pyridine ring, confirming the attachment of the ethyl group. It would also show correlations from the isopropyl methine proton to the ethyl methine carbon, confirming the N-alkyl connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. whitman.edu For this compound (C₁₁H₁₈N₂), the calculated exact mass of the neutral molecule is 178.1470 Da. HRMS analysis would be expected to find the mass of the protonated molecular ion [M+H]⁺ at m/z 179.1543, confirming the molecular formula.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govresearchgate.net This allows for the straightforward determination of the molecular weight. nih.gov

By inducing fragmentation within the mass spectrometer (MS/MS), the structure can be further probed. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edumiamioh.edulibretexts.org For the protonated this compound, characteristic fragmentation pathways would include:

Loss of a neutral propane (B168953) molecule via cleavage of the N-isopropyl bond.

Cleavage of the bond between the two ethyl carbons, leading to a pyridinium-containing fragment.

Fragmentation of the pyridine ring itself, which can produce characteristic daughter ions. massbank.euacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.org

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show several key absorption bands confirming the structure of this compound.

N-H Stretch: A moderate, single absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and isopropyl groups would be observed just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹). docbrown.info

C=C and C=N Stretches: Vibrations from the pyridine ring are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for aliphatic amines typically appears in the 1020-1250 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy is often complementary to IR, particularly for symmetric vibrations. The symmetric "ring-breathing" mode of the pyridine ring would be expected to produce a strong signal in the Raman spectrum. nih.gov The aliphatic C-H and C-C bonds would also give rise to characteristic Raman signals.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. nih.govwikipedia.organu.edu.au This technique measures the diffraction pattern of X-rays passing through the crystal lattice, which allows for the calculation of the precise positions of each atom. wikipedia.org

For this compound, a crystallographic study would yield a wealth of information, including:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths, bond angles, and torsion angles.

The preferred conformation of the molecule in the crystalline state.

Details of intermolecular interactions, such as hydrogen bonding involving the secondary amine proton and the pyridine nitrogen, which dictate the crystal packing.

Crucially, the compound possesses a stereocenter at the carbon atom of the ethyl group bonded to the pyridine ring and the amine nitrogen. If a single enantiomer of the compound is crystallized, X-ray crystallography using anomalous dispersion techniques can determine its absolute configuration (R or S) without ambiguity. nih.govnih.govmdpi.com This is a critical piece of information for applications in stereospecific synthesis and medicinal chemistry.

Chromatographic Methodologies for Purity Assessment and Enantiomeric Excess Determination

The purity and enantiomeric composition of chiral compounds such as this compound are critical parameters in research and pharmaceutical development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for these assessments. These methods allow for the separation of the compound from impurities and the resolution of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers, enabling the accurate determination of enantiomeric excess (ee). This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of N-alkylated 1-(pyridin-4-yl)ethylamine derivatives, polysaccharide-based CSPs are often employed. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The choice of mobile phase is crucial for achieving optimal separation. A mixture of a non-polar solvent (like hexane) and a polar modifier (such as ethanol (B145695) or isopropanol) is commonly used. The addition of a small amount of an amine, like triethylamine (B128534), to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions between the basic analyte and the stationary phase. nih.gov

A study on the closely related compound, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, demonstrated successful enantiomeric separation using a Chirex chiral column. nih.gov The mobile phase consisted of hexane, ethanol, and tetrahydrofuran, with trifluoroacetic acid and triethylamine as additives. nih.gov This methodology highlights a viable approach for the chiral separation of this compound. The resolution factor (Rs) and separation factor (α) are key parameters to quantify the separation efficiency. A resolution factor of at least 1.4 and a separation factor greater than 1.09 are generally considered indicative of a good separation. nih.gov

Table 1: Illustrative Chiral HPLC Conditions for the Analysis of this compound

ParameterCondition
Column Chiral Stationary Phase (e.g., Chirex 3005)
Mobile Phase Hexane:Ethanol:Tetrahydrofuran (e.g., 280:20:40 v/v)
Additives 0.3% Trifluoroacetic Acid, 0.018% Triethylamine
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Injection Vol. 10 µL

This table presents a hypothetical but representative set of conditions based on methods for analogous compounds.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for assessing the purity of volatile and thermally stable compounds. For amines, GC analysis can sometimes be challenging due to their basicity, which can lead to peak tailing and poor resolution on standard columns. However, specialized columns designed for the analysis of amines can overcome these issues.

A common approach for the GC analysis of amines involves the use of a capillary column with a stationary phase that is chemically bonded and deactivated to minimize interactions with basic compounds. An Agilent CP-Volamine column, for instance, has been shown to be effective for the separation of various amines. nih.gov Flame Ionization Detection (FID) is a robust and widely used detection method for the quantitative analysis of organic compounds like this compound.

The selection of an appropriate inlet liner is also important to ensure good sensitivity and reproducibility. nih.gov For the analysis of residual amines in pharmaceutical ingredients, headspace GC can be a valuable technique, particularly for determining the levels of volatile impurities. ijpsonline.com

The GC method would typically involve dissolving the sample in a suitable solvent, such as N-methyl pyrrolidone, and injecting it into the GC system. ijpsonline.com The temperature program of the GC oven is optimized to ensure good separation of the target compound from any potential impurities or degradation products.

Table 2: Representative Gas Chromatography (GC) Conditions for Purity Analysis

ParameterCondition
Column Agilent J&W CP-Volamine (or equivalent)
Carrier Gas Helium or Hydrogen
Injection Mode Split (e.g., 1:10)
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Diluent N-Methyl Pyrrolidone or Dichloromethane

This table provides a generalized set of GC conditions that would be a suitable starting point for the analysis of the target compound.

Computational Chemistry and Theoretical Investigations of Propan 2 Yl 1 Pyridin 4 Yl Ethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can obtain detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process minimizes the total energy of the molecule, providing key structural parameters.

Interactive Data Table: Predicted Geometrical Parameters for this compound

Note: The following data are representative examples based on DFT calculations of similar molecules and are intended for illustrative purposes.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC(pyridyl)C(ethyl)~1.52 Å
Bond LengthC(ethyl)N(amine)~1.47 Å
Bond AngleC(pyridyl)C(ethyl)N(amine)~112°
Dihedral AngleC(pyridyl)C(ethyl)N(amine)C(isopropyl)

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra serve as a valuable tool for identifying the compound and can be compared with experimental spectra for validation of the computational model. nih.gov

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the amine group. Conversely, the LUMO is likely to be distributed over the pyridine ring, which can accept electron density. The energy of these orbitals and their gap can be precisely calculated using DFT. ekb.eg

Interactive Data Table: Predicted Frontier Orbital Energies for this compound

Note: These values are hypothetical and serve to illustrate the outputs of a HOMO-LUMO analysis.

OrbitalEnergy (eV)
HOMO-6.15
LUMO-0.85
HOMO-LUMO Gap5.30

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amine group, indicating their role as primary sites for electrophilic interaction. The hydrogen atoms of the amine and the isopropyl group would exhibit positive potential.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of the energies of these different conformers and the barriers to their interconversion. The presence of a bulky isopropyl group can significantly influence the conformational preferences of the molecule, favoring staggered conformations to minimize steric hindrance. organicchemistrytutor.comacs.org

By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This landscape reveals the most stable low-energy conformers and the transition states that connect them. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with biological targets. acs.org

Prediction of Chemical Reactivity and Selectivity

The insights gained from quantum chemical calculations, particularly HOMO-LUMO and MEP analyses, allow for the prediction of a molecule's chemical reactivity and selectivity. The locations of the HOMO and LUMO indicate the likely sites for oxidation and reduction, respectively. The MEP map highlights the regions most susceptible to electrostatic interactions.

For this compound, the pyridine nitrogen and the secondary amine are expected to be the primary centers of reactivity. The nitrogen on the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. The secondary amine can act as a nucleophile or a base.

In Silico Screening and Molecular Docking Studies for Ligand Design

The structural and electronic information obtained from computational studies is invaluable for in silico screening and molecular docking. These techniques are pivotal in modern drug design, allowing for the rapid assessment of a molecule's potential to bind to a specific biological target, such as an enzyme or a receptor. nih.govnih.gov

Molecular docking simulations would place the optimized conformation of this compound into the active site of a target protein. The software then calculates a binding score, which estimates the binding affinity. This process can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com Such studies on phenethylamine and pyridine derivatives have shown promise in identifying potential inhibitors for various biological targets. nih.gov By understanding these interactions, medicinal chemists can rationally design more potent and selective ligands. malariaworld.org

Coordination Chemistry and Metal Complexation Research Involving Propan 2 Yl 1 Pyridin 4 Yl Ethyl Amine

Ligand Design and Coordination Modes of Pyridine-Amine Scaffolds

The (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine ligand belongs to the broader class of pyridine-amine scaffolds, which are of significant interest in coordination chemistry. The design of these ligands allows for a variety of coordination behaviors, influenced by both electronic and steric factors. The presence of two potential donor sites—the sp² hybridized nitrogen of the pyridine (B92270) ring and the sp³ hybridized nitrogen of the amine group—affords rich and tunable coordination chemistry.

Monodentate vs. Bidentate Coordination Properties

Pyridine-amine ligands like this compound can coordinate to a metal center in two primary modes: monodentate or bidentate.

Monodentate Coordination: In this mode, the ligand binds to the metal center through only one of the two available nitrogen donor atoms. Typically, the pyridine nitrogen is the more likely coordination site for a monodentate interaction. The lone pair of electrons on the pyridine's nitrogen atom is located in an sp² hybrid orbital in the plane of the ring, making it readily available for σ-donation to a metal center stackexchange.com.

Bidentate Coordination (Chelation): This mode involves the simultaneous coordination of both the pyridine nitrogen and the amine nitrogen to the same metal center, forming a stable chelate ring. Bidentate coordination is often thermodynamically favored due to the chelate effect, which describes the enhanced stability of complexes containing multidentate ligands compared to those with analogous monodentate ligands csbsju.eduquora.com. The formation of a five- or six-membered chelate ring is typically the most stable arrangement. For this compound, bidentate coordination would result in a stable five-membered ring.

The preferred coordination mode is influenced by several factors, including the steric bulk of the substituents on the ligand, the nature of the metal ion, and the reaction conditions. The presence of the bulky propan-2-yl (isopropyl) group on the amine nitrogen can create steric hindrance that may influence the ability of the ligand to act in a bidentate fashion. However, systems with similar steric profiles have been shown to form stable bidentate complexes nsf.govumn.edu. Ultimately, the balance between the stabilizing chelate effect and destabilizing steric repulsions determines the final coordination geometry.

Chiral this compound as a Chiral Ligand

The carbon atom attached to the pyridine ring, the amine group, and a methyl group in this compound is a stereocenter. This intrinsic chirality makes the ligand a valuable tool in asymmetric catalysis nih.govnih.gov. When a chiral ligand coordinates to a metal center, it creates a chiral environment that can induce stereoselectivity in a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other nih.gov.

The development of chiral pyridine-derived ligands is a significant area of research, as they have been successfully employed in a wide range of enantioselective transformations nih.govrsc.orgscispace.com. The rigid structure and well-defined three-dimensional arrangement of the substituents around the chiral center in this compound can effectively transfer stereochemical information during a catalytic cycle. The design of such ligands often seeks to balance steric hindrance, which can enhance selectivity, with the electronic properties required for high catalytic activity nih.gov.

Factors Influencing Coordination Kinetics and Thermodynamics

The formation and stability of metal complexes with pyridine-amine ligands are governed by kinetic and thermodynamic principles. Several key factors influence these properties:

Ligand Basicity (pKa): The electron-donating ability of the nitrogen atoms is a crucial factor. The basicity of the pyridine ring can be tuned by substituents. Electron-donating groups on the pyridine ring increase its basicity, leading to stronger metal-ligand bonds and more stable complexes rsc.orgrsc.org.

The Chelate Effect: As mentioned, the formation of a chelate ring during bidentate coordination leads to a significant increase in the thermodynamic stability of the complex (a more favorable formation constant) compared to coordination by two separate monodentate ligands csbsju.edu. This is primarily an entropic effect.

Steric Hindrance: The bulky isopropyl group on the amine nitrogen and the ethyl group at the chiral center can influence both the rate of complex formation (kinetics) and the stability of the final complex (thermodynamics) nsf.gov. Significant steric clash can disfavor bidentate coordination or lead to distorted geometries.

Metal Ion Properties: The nature of the metal ion, including its size, charge, and electronic configuration (per Hard and Soft Acids and Bases theory), dictates its affinity for the nitrogen donors.

Solvent: The solvent can play a role by competing for coordination sites on the metal ion and by influencing the conformational preferences of the ligand.

Thermodynamic and kinetic measurements on related pyridine and amine complexes show that parameters such as the volume of activation (ΔV‡) can provide insight into the mechanism of complex formation rsc.orgnih.gov.

Synthesis and Characterization of Transition Metal Complexes

The versatile coordination properties of this compound make it an excellent ligand for a variety of transition metals. Research has particularly focused on complexes with iron and copper due to their interesting electronic, magnetic, and redox properties.

Iron(II) Complexes and their Electronic Properties

The amino-pyridine ligand scaffold readily forms complexes with iron(II) nsf.govumn.edu. The synthesis typically involves the reaction of the ligand with an iron(II) salt, such as FeCl₂, in an appropriate solvent nsf.gov.

The resulting iron(II) complexes often exhibit a distorted coordination geometry to accommodate the ligand's steric and electronic requirements. For example, related bidentate amino-pyridine iron(II) complexes have been shown to adopt distorted trigonal bipyramidal geometries nsf.gov. In such complexes, the Fe-N(pyridine) bond lengths are typically shorter than the Fe-N(amine) bond lengths, reflecting the relative donor strengths of the nitrogen atoms nsf.gov.

A key aspect of these complexes is their electronic properties, particularly the spin state of the Fe(II) center (a d⁶ ion). The energy difference between the high-spin (HS, S=2) and low-spin (LS, S=0) states is sensitive to the ligand field strength. Many Fe(II) complexes with pyridine-based ligands are known to exhibit spin-crossover (SCO) behavior, where the spin state can be switched by external stimuli like temperature or light nih.govacs.orgwhiterose.ac.uk. For amino-pyridine Fe(II) complexes, a high-spin state is often favored nsf.govumn.edu. The magnetic properties can be characterized using methods like Evans NMR magnetic susceptibility measurements nsf.govumn.edu.

Table 1. Typical Properties of Amino-Pyridine Iron(II) Complexes.
PropertyTypical Value / ObservationCharacterization Method
Spin StateHigh-Spin (S=2)Magnetic Susceptibility
GeometryDistorted Trigonal Bipyramidal / OctahedralX-ray Diffraction
Fe-Npyridine Bond Length~2.1 - 2.2 ÅX-ray Diffraction
Fe-Namine Bond Length~2.2 - 2.3 ÅX-ray Diffraction
Magnetic Moment (μeff)~5.0 - 5.4 μBEvans Method (NMR) / SQUID

Copper(II) Complexes in Redox Chemistry

Copper(II) readily forms complexes with a wide variety of pyridine-containing ligands mdpi.comnih.govacs.org. The synthesis of a Cu(II) complex with this compound would typically involve reacting the ligand with a Cu(II) salt like CuCl₂ or Cu(ClO₄)₂. The resulting complexes often have characteristic blue or green colors.

The coordination geometry around the Cu(II) center (a d⁹ ion) is subject to Jahn-Teller distortion and is typically square planar, square pyramidal, or distorted octahedral mdpi.comnih.gov. The specific geometry is influenced by the ligand's structure and the presence of other coordinating species like solvent molecules or counter-ions. In bidentate coordination, the Cu-N bond lengths in the equatorial plane are typically in the range of 1.9 to 2.1 Å mdpi.com.

Copper(II) complexes containing pyridine-amine ligands are particularly relevant in the field of redox chemistry and biomimetic modeling digitellinc.com. They can serve as synthetic analogues of the active sites of copper-containing enzymes, such as superoxide dismutase (SOD) digitellinc.com. The Cu(II)/Cu(I) redox couple is central to the catalytic activity of these enzymes. The ligand environment, including the geometry and the nature of the donor atoms, tunes the redox potential of the metal center. Cyclic voltammetry is a key technique used to study the redox behavior of these complexes, revealing the potentials at which the Cu(II) center can be reduced to Cu(I) and re-oxidized acs.org. This tunability is crucial for designing catalysts for specific oxidation or reduction reactions.

Table 2. Typical Properties of Pyridine-Amine Copper(II) Complexes.
PropertyTypical Value / ObservationCharacterization Method
Coordination GeometrySquare Planar, Square PyramidalX-ray Diffraction, EPR Spectroscopy
Cu-Nequatorial Bond Length~1.9 - 2.1 ÅX-ray Diffraction
Redox CoupleReversible or quasi-reversible Cu(II)/Cu(I)Cyclic Voltammetry
AppearanceBlue or Green Solutions/CrystalsUV-Vis Spectroscopy

Spectroscopic Investigations of Metal Complexes

Spectroscopic techniques are crucial for elucidating the electronic structure and geometry of metal complexes. For hypothetical complexes of this compound, UV-Visible spectroscopy, Electron Paramagnetic Resonance (EPR), and magnetic susceptibility measurements would be key characterization methods.

UV-Visible spectroscopy of transition metal complexes provides valuable information about the d-orbital splitting and the electronic transitions within the metal center. libretexts.orgrsc.org The color of transition metal complexes is a result of the absorption of light in the visible region, which promotes electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions). rsc.org

For complexes of ligands structurally similar to this compound, the UV-Visible spectra typically show bands corresponding to these d-d transitions. The position and intensity of these bands are influenced by the metal ion, its oxidation state, the coordination geometry, and the ligand field strength. libretexts.orgrsc.org In the case of pyridine-based ligands, charge transfer bands, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT), can also be observed, often at higher energies (in the UV region). researchgate.netresearchgate.net

The table below illustrates typical d-d electronic transition data for some d-block metal complexes with pyridine-related ligands, which can serve as an analogy for complexes with this compound.

Metal IonCoordination GeometryTypical d-d Transitions (cm⁻¹)
Co(II)Octahedral~8,000-10,000 (⁴T₁g → ⁴T₂g), ~16,000-20,000 (⁴T₁g → ⁴A₂g), ~20,000-22,000 (⁴T₁g → ⁴T₁g(P))
Ni(II)Octahedral~8,000-13,000 (³A₂g → ³T₂g), ~13,000-20,000 (³A₂g → ³T₁g), ~24,000-29,000 (³A₂g → ³T₁g(P))
Cu(II)Distorted Octahedral~12,000-18,000 (²Eg → ²T₂g) (often a broad band)

Note: The exact values can vary significantly depending on the specific ligand and solvent.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons (open-shell systems), such as those of Cu(II), high-spin Co(II), and many other d-block metal ions. illinois.eduelsevier.com The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the electronic environment and geometry of the metal center. illinois.edu

For instance, the EPR spectra of Cu(II) complexes with pyridine-based ligands often exhibit axial or rhombic symmetry, depending on the coordination geometry. mdpi.com The g-values can indicate the nature of the ground electronic state and the degree of covalent character in the metal-ligand bonds. mdpi.com In the case of high-spin Co(II) complexes, the EPR signals can be broad due to rapid spin-lattice relaxation, but they can still provide valuable structural information. researchgate.net

The following table provides representative EPR parameters for some d-block metal complexes, which could be analogous to those formed with this compound.

Metal IonSpin StateTypical g-values
Cu(II)S = 1/2g∥ ≈ 2.2-2.4, g⊥ ≈ 2.04-2.10
Co(II) (high-spin)S = 3/2Highly anisotropic, often broad signals
Mn(II) (high-spin)S = 5/2g ≈ 2.0 with characteristic six-line hyperfine splitting

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a metal complex, which in turn helps in determining its spin state (high-spin or low-spin) and provides insights into its electronic structure. sapub.orglibretexts.org The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is related to the total spin quantum number (S).

For octahedral Co(II) (d⁷) complexes, high-spin configurations (S = 3/2) are common, with expected magnetic moments in the range of 4.1-5.2 Bohr magnetons (B.M.). libretexts.org Low-spin Co(II) (S = 1/2) is less common but can be observed with strong-field ligands. For Ni(II) (d⁸) in an octahedral environment, a high-spin state (S = 1) is typical, with magnetic moments around 2.8-4.0 B.M. sapub.org Cu(II) (d⁹) complexes have one unpaired electron (S = 1/2) and exhibit magnetic moments of approximately 1.7-2.2 B.M. nih.gov

The table below summarizes the expected spin states and magnetic moments for first-row d-block metal ions in octahedral complexes, which would be relevant for complexes with this compound.

Metal Iond-electron CountSpin StateNumber of Unpaired ElectronsTheoretical Spin-only μ_eff (B.M.)
Ti(III)High/Low11.73
V(III)High/Low22.83
Cr(III)High/Low33.87
Mn(II)d⁵High Spin55.92
Mn(II)d⁵Low Spin11.73
Fe(II)d⁶High Spin44.90
Fe(II)d⁶Low Spin00
Co(II)d⁷High Spin33.87
Co(II)d⁷Low Spin11.73
Ni(II)d⁸High/Low22.83
Cu(II)d⁹High/Low11.73

Electrochemical Behavior of Coordination Compounds

The electrochemical properties of coordination compounds, typically studied by techniques like cyclic voltammetry, provide information about the redox behavior of the metal center. rsc.orgresearchgate.net The reduction and oxidation potentials of a complex are influenced by the nature of the metal, the ligand, and the coordination environment.

For complexes with pyridine-based ligands, the electron-donating or -withdrawing nature of the substituents on the pyridine ring can tune the redox potentials of the metal center. researchgate.net The electrochemical behavior of analogous complexes suggests that complexes of this compound would exhibit redox processes corresponding to the M(II)/M(I) or M(III)/M(II) couples, depending on the specific d-block metal. The stability of different oxidation states can be assessed from the reversibility of the redox waves in the cyclic voltammogram. rsc.org

Catalytic Applications in Organic Transformations

Asymmetric Catalysis with Chiral (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine Derivatives

Chiral pyridine-containing ligands are a cornerstone of asymmetric catalysis, valued for their modularity and effectiveness in a wide array of chemical reactions nih.govhkbu.edu.hk. Derivatives of 1-(pyridin-4-yl)ethylamine serve as powerful chiral building blocks for the synthesis of more complex ligands, leveraging the compound's stereogenic center and the Lewis basic nitrogen atom of the pyridine (B92270) ring to create a well-defined chiral environment around a metal center researchgate.net. This controlled environment is paramount for achieving high levels of enantioselectivity. The development of chiral pyridine units (CPUs) has been a focus of research, aiming to overcome challenges related to steric hindrance and catalytic activity to produce broadly applicable catalysts nih.gov.

Enantioselective Carbon-Carbon (C-C) and Carbon-Oxygen (C-O) Bond Forming Reactions

The formation of carbon-carbon and carbon-oxygen bonds with high stereocontrol is fundamental to modern organic synthesis. Chiral pyridine derivatives have proven to be effective in guiding the stereochemical outcome of these reactions. For instance, C2-symmetric chiral pyridine-N,N'-dioxide ligands, when complexed with nickel(II), effectively catalyze the asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes, producing the desired products in high yields and with excellent enantioselectivity rsc.orgresearchgate.net.

These catalytic systems demonstrate how the chiral scaffold, derived from amino acids, creates a specific three-dimensional space that dictates the facial selectivity of the nucleophilic attack. The bidentate coordination of the pyridine-N-oxide moieties to the metal center activates the substrate, while the chiral backbone ensures that the reaction proceeds through a lower-energy transition state for one enantiomer over the other. Similar principles apply to other C-C bond-forming reactions, such as the enantioselective C-H bond addition of pyridines to alkenes catalyzed by chiral rare-earth complexes nih.gov.

Ligand/CatalystReaction TypeSubstrate 1Substrate 2Yield (%)ee (%)Reference
Py-2NO-Ni(II) ComplexFriedel–Crafts AlkylationIndoletrans-β-Nitrostyrene9299 rsc.org
Chiral Scandium ComplexC-H Addition2-Methylpyridine1-Octene9195 nih.gov
Ti-BINOLCarbonyl-Ene ReactionGlyoxylateα-MethylstyreneHighHigh nptel.ac.in

Hydrogenation and Reduction Catalysis

Asymmetric hydrogenation and transfer hydrogenation are powerful, atom-economical methods for producing chiral alcohols and amines from prochiral ketones, imines, and olefins. Chiral ligands derived from pyridinylethylamine are particularly well-suited for these transformations when complexed with transition metals like ruthenium, iridium, rhodium, and manganese digitellinc.commdpi.com.

A notable example involves tridentate ligands synthesized from enantiomerically pure (S)-1-(pyridin-2-yl)ethylamine, a close structural analog of the title compound's core. These ligands, when used with Ru(PPh₃)₃Cl₂ in the transfer hydrogenation of acetophenone (B1666503) using isopropanol (B130326) as the hydrogen source, yield chiral 1-phenylethanol (B42297) with significant enantiomeric excess researchgate.net. The catalyst operates through a mechanism where the chiral ligand and the metal form an active metal-hydride species, which then delivers hydrogen to one face of the substrate preferentially mdpi.com. Similarly, iridium catalysts supported by chiral pyridine-derived ligands have been developed for additive-free, direct asymmetric reductive amination, a highly efficient method for synthesizing chiral amines nih.govdigitellinc.com.

Catalyst SystemReaction TypeSubstrateProductConversion (%)ee (%)Reference
(S)-Ligand / Ru(PPh₃)₃Cl₂Transfer HydrogenationAcetophenone(S)-1-Phenylethanol~10047 researchgate.net
Ir-PDA-6dAsymmetric Transfer Hydrogenation2-Oxo-2-(o-tolyl)acetic acidChiral α-Hydroxy Acid>9998 nih.gov
PYDOX-Manganese ComplexAsymmetric Hydrogenation2,7-Dimethylpyrazolo[1,5-a]pyrimidineChiral Tetrahydro-derivative9997 dicp.ac.cn

Organocatalysis and Non-Metal Catalysis Approaches

In addition to their role as ligands in metal catalysis, chiral amines can function as potent organocatalysts, operating without a metal center rsc.org. The this compound structure contains both a secondary amine, which can participate in enamine or iminium ion catalysis, and a Lewis basic pyridine ring. This bifunctionality is a key feature of many successful organocatalysts.

Chiral primary and secondary amines have been successfully employed in a wide range of enantioselective reactions rsc.orgnih.gov. The amine group reacts with a carbonyl compound to form a chiral enamine or iminium ion intermediate, which then reacts with the second substrate. The stereochemistry is controlled by the chiral scaffold of the catalyst. While direct applications of this compound as an organocatalyst are not extensively documented, its structural motifs are present in other successful systems. For example, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) are highly effective enantioselective nucleophilic catalysts for processes like the kinetic resolution of alcohols scispace.com. Furthermore, helical-chiral pyridines have been designed for use as organocatalysts in transformations such as Friedel-Crafts alkylations and Diels-Alder reactions, demonstrating the utility of the chiral pyridine framework in non-metal catalysis nih.gov.

Transition Metal-Catalyzed Reactions

The bidentate N,N-coordination ability of this compound makes it a suitable ligand for a variety of transition metal-catalyzed reactions beyond asymmetric hydrogenation. Its role is to stabilize the metal center and modulate its electronic properties and reactivity, which is crucial for catalytic efficiency.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights and low dispersity. The process relies on a reversible equilibrium between active and dormant polymer chains, which is mediated by a transition metal complex, typically copper nih.gov. The ligand is a critical component of the ATRP catalyst system, as it solubilizes the copper salt and, most importantly, tunes the redox potential of the Cu(I)/Cu(II) couple that governs the polymerization rate and control nih.gov.

Nitrogen-based ligands, particularly those containing pyridine and amine functionalities, are among the most effective for copper-catalyzed ATRP researchgate.net. Ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) and various imine-based pyridine derivatives form highly active and stable copper complexes researchgate.netresearchgate.net. The bidentate N,N-coordination of a this compound derivative can form a stable chelate with the copper center, making it a promising candidate ligand for ATRP. The steric and electronic properties of the ligand would influence the ATRP equilibrium constant and, consequently, the degree of control over the polymerization process nih.gov.

LigandMonomerInitiatorPDI (Mw/Mn)Reference
N,N'-Bis[phenyl(pyrid-2-yl)methylene]ethane-1,2-diamine (BPDA)Styrene(1-Bromoethyl)benzene1.2 - 1.4 researchgate.net
2,2'-BipyridineMethyl MethacrylateMethyl 2-bromopropionate~1.3 cmu.edu
Tris(2-pyridylmethyl)amine (TPMA)VariousVariousLow (<1.2) researchgate.net

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds. The performance of these catalytic systems is heavily dependent on the choice of ligand, which stabilizes the active metal species and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Nitrogen-containing ligands, including those with pyridine moieties, have been widely used in reactions like the Heck and Suzuki couplings nih.govnih.gov. In the asymmetric Heck reaction, chiral P,N-ligands (containing both phosphine (B1218219) and nitrogen donors) have been used to achieve excellent enantioselectivity nih.gov. A chiral derivative of this compound could potentially be elaborated into such a P,N-ligand.

One challenge in the cross-coupling of N-heteroaryl halides is the potential for the substrate or product to coordinate strongly to the palladium center, leading to catalyst poisoning. This has been overcome by the design of sterically bulky ligands that promote catalytic turnover nih.gov. In nickel catalysis, ligands such as phenanthroline are effective in the Suzuki-Miyaura coupling of benzylic pyridinium (B92312) salts with aryl boronic acids to form diarylmethanes, highlighting the compatibility of pyridine-type ligands in these transformations nih.gov.

ReactionCatalyst / LigandSubstrate 1Substrate 2Yield (%)ee (%)Reference
Asymmetric Heck ReactionPd(OAc)₂ / Chiral P,N-LigandPhenyl triflate2,3-Dihydrofuran8698 nih.gov
Suzuki CouplingNi(cod)₂ / PhenanthrolineBenzylic Pyridinium Saltp-Tolylboronic acid93N/A nih.gov
Heck ReactionPd(OAc)₂ / (S)-DTBM-SEGPHOS3-BromopyridineN-Boc-2,3-dehydropyrrolidine7598 nih.gov

Based on a comprehensive search of available literature, there is no specific information detailing the catalytic applications of the chemical compound This compound in the areas outlined below. Research and documentation regarding its role in Carbon-Hydrogen (C-H) activation, water oxidation catalysis, mechanistic studies of its potential catalytic cycles, or its function as a catalytic base or additive in organic synthesis could not be located in the searched databases.

Therefore, it is not possible to provide an article on the requested topics for this specific compound.

Advanced Materials Science and Supramolecular Chemistry Applications

Molecular Recognition and Host-Guest Chemistry

The capacity for molecular recognition is predicated on specific, non-covalent interactions between a host molecule and a guest. The structure of (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine possesses distinct features that enable it to act as a host or part of a larger host assembly. The nitrogen atom of the pyridine (B92270) ring is a Lewis base and a hydrogen bond acceptor, while the secondary amine group can function as both a hydrogen bond donor and acceptor.

Research on related acyclic pyridine-based receptors has demonstrated their efficacy in recognizing and binding monosaccharides with high selectivity. nih.gov The 2-aminopyridine (B139424) group, in particular, has been identified as a highly effective recognition element. nih.gov Similarly, pyridine-based helical oligoamides exhibit patterned recognition of various amines and ammonium (B1175870) ions, where binding events can be clearly distinguished using NMR spectroscopy. deepdyve.com These interactions are primarily driven by hydrogen bonding and electrostatic interactions, principles that are directly applicable to the subject compound. The combination of a hydrogen bond donor (N-H) and multiple acceptor sites (pyridyl-N and amine-N) within one molecule allows for the formation of well-defined complexes with complementary guest molecules, such as dicarboxylic acids or other hydrogen-bonding species. researchgate.netmdpi.com

Interaction TypePotential Site on CompoundComplementary Guest Moiety
Hydrogen Bond Donor Secondary Amine (N-H)Carboxylate, Carbonyl, Amine
Hydrogen Bond Acceptor Pyridine Nitrogen, Secondary AmineHydroxyl, Amine (N-H), Carboxylic Acid
Lewis Base Coordination Pyridine NitrogenMetal Ions (e.g., Zn²⁺, Cu²⁺, Pd²⁺)
π-π Stacking Pyridine RingAromatic Rings (e.g., Benzene (B151609), Naphthalene)

Supramolecular Self-Assembly of Pyridine-Amine Constructs

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Pyridine-amine constructs are excellent candidates for self-assembly due to their ability to form directional hydrogen bonds and engage in π-π stacking. nih.gov

The interplay between the pyridine and amine functionalities can lead to a variety of supramolecular architectures. For instance, pyridine-amide based ligands, which share functional similarities with this compound, have been used extensively to generate discrete molecular assemblies like macrocycles and cages through coordination with metal ions. nih.govoup.com In the absence of metals, these molecules can form extended networks. For example, the co-assembly of dipeptides with pyridine derivatives can result in the formation of supramolecular gels, where the structure transitions from a β-sheet to a helical formation, driven by hydrogen bonding and π-π stacking. researchgate.netnih.gov The specific stacking modes of the pyridine additives play a crucial role in determining the final chirality of the assembled structure. researchgate.netnih.gov The combination of a hydrogen-bond-donating amine and an aromatic pyridine ring in this compound provides the necessary interactions to form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Integration into Functional Materials (e.g., polymers, metal-organic frameworks)

The functional groups present in this compound make it a valuable building block, or linker, for the synthesis of advanced functional materials such as polymers and metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. The pyridine moiety is a classic N-donor ligand used extensively in MOF synthesis. mdpi.com It can coordinate to a wide range of metal centers, enabling the construction of porous frameworks with diverse topologies and properties. nih.govacs.orgresearchgate.net For example, MOFs assembled using pyridyl-containing linkers have shown interesting properties such as selective gas adsorption, luminescence, and sensing. acs.orgresearchgate.net The amine group can also participate in the framework's functionality, either by acting as a secondary coordination site or by providing a basic site within the pores that can be used for catalysis or for capturing acidic gases like CO₂.

Polymers: Pyridine-containing polymers exhibit enhanced electronic properties and can be used in a variety of applications. mdpi.com Molecules like this compound can be integrated into polymer structures in several ways. The amine group allows it to be chemically grafted onto existing polymer backbones or to be used as a monomer in polymerization reactions, such as in the formation of polyamides. The resulting functionalized polymers can possess properties like pH-responsiveness, metal-coordination capabilities, and enhanced thermal stability. mdpi.com Furthermore, amine groups have been used to catalyze S-S metathesis in polymers made by inverse vulcanization, enabling material repair, adhesion, and recycling. nih.gov

Material TypeRole of Pyridine MoietyRole of Amine MoietyPotential Application
MOFs Metal-coordinating linkerPore functionalization, H-bondingGas storage, Sensing, Catalysis
Polymers Enhances electronic propertiesMonomer, Grafting site, CatalysisSmart materials, Adhesives, Membranes

Luminescent and Optoelectronic Properties (General for pyridyl moieties)

The pyridyl moiety is a key component in many organic optoelectronic materials due to its distinct electronic characteristics. acs.org As a π-conjugated, electron-deficient heterocyclic ring, it significantly influences the molecular orbitals and electronic transitions of a compound. acs.orgtaylorfrancis.com

The introduction of a pyridine ring into a conjugated system generally enhances electron affinity and improves electron-transporting properties compared to benzene-based analogues. st-andrews.ac.uk This makes pyridyl-containing compounds suitable for use as electron-transporting or emissive layers in organic light-emitting diodes (OLEDs). st-andrews.ac.ukresearchgate.net The photophysical properties, such as absorption and emission wavelengths, can be tuned by chemical modification of the pyridine ring or by introducing electron-donating or electron-withdrawing groups elsewhere in the molecule. beilstein-journals.orgnih.gov Many pyridine derivatives exhibit strong fluorescence, and some have been designed to show aggregation-induced emission enhancement (AIEE), where they become more emissive in the aggregated or solid state. mdpi.combeilstein-journals.orgnih.gov This property is highly desirable for applications in solid-state lighting and sensing.

PropertyDescriptionRelevance to Pyridyl Moieties
Absorption Governed by π → π* and n → π* transitions.Typically in the UV region, can be shifted by substitution.
Emission (Fluorescence) Radiative decay from an excited singlet state.Varies from blue to red depending on the molecular structure. researchgate.net
Electron Affinity Tendency to accept an electron.Generally higher than benzene, facilitating electron transport. st-andrews.ac.uk
Quantum Yield (Φ) Efficiency of the fluorescence process.Highly variable; can be enhanced by structural rigidity and AIEE. beilstein-journals.orgnih.gov

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Contributions

A summary of key research findings is not possible as no dedicated research on (Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine has been identified.

Identification of Remaining Challenges and Unexplored Research Avenues

The primary and most significant challenge is the complete absence of foundational research on this compound. All avenues of its chemical nature and utility remain unexplored. Future research would need to begin with its fundamental synthesis and characterization.

Potential for Development of Novel Synthetic and Catalytic Methodologies

Given the lack of established synthetic routes, the initial development of efficient and scalable methods for the preparation of this compound would be a prerequisite for any further investigation. Once synthesized, its structure, featuring a chiral center and a pyridine (B92270) moiety, suggests potential as a ligand in catalysis, but this remains a theoretical proposition without experimental validation.

Outlook for this compound in Advanced Chemical Research and Development

The future outlook for this compound is entirely dependent on initial exploratory research. Should its synthesis prove viable and its properties be of interest, it could potentially find applications in areas where similar pyridine-containing chiral amines have been utilized, such as asymmetric catalysis or as a building block for more complex molecules. However, without any foundational data, its role in advanced chemical research and development is currently non-existent.

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